ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate
Description
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with an ethyl carboxylate group at the 1-position and a 5-fluoroindole-2-carboxamide moiety at the 4-position.
Properties
Molecular Formula |
C17H20FN3O3 |
|---|---|
Molecular Weight |
333.36 g/mol |
IUPAC Name |
ethyl 4-[(5-fluoro-1H-indole-2-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O3/c1-2-24-17(23)21-7-5-13(6-8-21)19-16(22)15-10-11-9-12(18)3-4-14(11)20-15/h3-4,9-10,13,20H,2,5-8H2,1H3,(H,19,22) |
InChI Key |
AXXRXUZAXUTZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate piperidine derivative reacts with the indole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluoro group on the indole ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and stability, leading to more potent biological effects . The piperidine ring can also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Table 2: Bioactivity Comparison
Key Observations:
- iNOS Inhibition: The pyridine-substituted analog in exhibits moderate binding energy (−6.91 kcal/mol), suggesting the target compound’s indole group may improve interactions via π-stacking or hydrophobic pockets.
Biological Activity
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈FN₃O₃
- Molecular Weight : 299.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). Inhibition of GSK-3β has been associated with various therapeutic effects, including neuroprotection and anticancer properties.
Key Mechanisms:
- GSK-3β Inhibition : The compound exhibits potent inhibitory activity against GSK-3β, which plays a crucial role in multiple signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : By modulating pathways involved in inflammation, this compound may reduce chronic inflammation associated with various diseases, including cancer.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells, contributing to its anticancer properties.
Efficacy in Cancer Models
A series of studies have evaluated the anticancer efficacy of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 5.0 | Significant cytotoxicity |
| A375 (Melanoma) | 4.5 | Induction of apoptosis |
| HCT116 (Colon) | 6.0 | Inhibition of cell proliferation |
These findings indicate that this compound has promising potential as an anticancer agent.
Case Studies
- Study on GSK-3β Inhibition :
- Cytotoxicity Assessment :
Structure–Activity Relationships (SAR)
Research into SAR has demonstrated that modifications to the piperidine ring and the indole moiety can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency |
| Amide bond presence | Enhanced metabolic stability |
These insights are critical for guiding future synthesis efforts aimed at optimizing efficacy and reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
